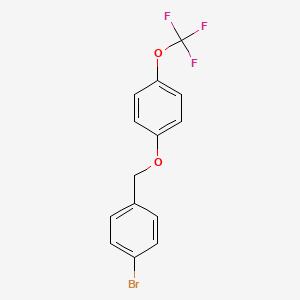
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is an organic compound with the molecular formula C14H10BrF3O2. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene typically involves the reaction of 4-bromobenzyl alcohol with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted benzene derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various functional groups.
Scientific Research Applications
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactionsThis versatility makes it a valuable building block in organic synthesis .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the phenoxy methyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar but with the trifluoromethoxy group in a different position.
Uniqueness: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C14H10BrF3O2 |
|---|---|
Molecular Weight |
347.13 g/mol |
IUPAC Name |
1-bromo-4-[[4-(trifluoromethoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-3-1-10(2-4-11)9-19-12-5-7-13(8-6-12)20-14(16,17)18/h1-8H,9H2 |
InChI Key |
MGWMGVQKKWPHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















